Cas no 1429901-33-6 ((5-Bromo-7-methyl-1H-indol-2-yl)methanol)

(5-Bromo-7-methyl-1H-indol-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (5-Bromo-7-methyl-1H-indol-2-yl)methanol
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- MDL: MFCD24038407
- インチ: 1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
- InChIKey: MZOLNDHAWVEZKE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C2=C(C=1)C=C(CO)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 188
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36
(5-Bromo-7-methyl-1H-indol-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223308-1g |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, 95% min |
1429901-33-6 | 95% | 1g |
$1809.00 | 2023-09-09 | |
TRC | B205095-100mg |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 100mg |
$ 935.00 | 2022-06-01 | ||
Chemenu | CM256615-5g |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 95%+ | 5g |
$1449 | 2021-08-04 | |
Chemenu | CM256615-1g |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 95%+ | 1g |
$767 | 2021-08-04 | |
Chemenu | CM256615-1g |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 95%+ | 1g |
$812 | 2023-02-02 | |
Chemenu | CM256615-10g |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 95%+ | 10g |
$1964 | 2021-08-04 | |
TRC | B205095-50mg |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
1429901-33-6 | 50mg |
$ 565.00 | 2022-06-01 | ||
Matrix Scientific | 223308-500mg |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, 95% min |
1429901-33-6 | 95% | 500mg |
$1004.00 | 2023-09-09 |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
5. Book reviews
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
(5-Bromo-7-methyl-1H-indol-2-yl)methanolに関する追加情報
The Chemical Compound (5-Bromo-7-methyl-1H-indol-2-yl)methanol: A Comprehensive Overview
The compound (5-Bromo-7-methyl-1H-indol-2-yl)methanol, with the CAS number 1429901-33-6, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The indole ring system, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, forms the core of this molecule. The presence of a bromine atom at the 5-position and a methyl group at the 7-position introduces unique electronic and steric properties, while the hydroxymethyl group at the 2-position adds further functional complexity.
Recent studies have highlighted the potential of (5-Bromo-7-methyl-1H-indol-2-yl)methanol as a promising lead compound in drug discovery. Researchers have explored its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases, chronic inflammation, and oxidative stress-related disorders. The bromine substituent at the 5-position is particularly significant, as it enhances the molecule's ability to interact with specific biological targets, such as protein kinases and receptors.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic methodologies have enabled more efficient and scalable production of this compound, which is crucial for its potential translation into clinical applications.
The pharmacokinetic profile of (5-Bromo-7-methyl-1H-indol-2-yl)methanol has also been investigated in preclinical models. Studies indicate that this compound exhibits moderate bioavailability and favorable pharmacokinetic properties, which are essential for its efficacy as an orally administered drug. However, further research is required to optimize its pharmacokinetic parameters and minimize potential toxicity.
From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulatory guidelines to minimize ecological impact. The use of sustainable chemical practices and green chemistry principles is encouraged to ensure the responsible production and utilization of this compound.
In conclusion, (5-Bromo-7-methyl-1H-indol-2-yli)methanol represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique structure, coupled with its promising biological activities, positions it as a key player in future drug development efforts. Continued research into its mechanisms of action, optimization strategies, and clinical potential will undoubtedly shed further light on its role in advancing medical science.
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